2-Pentyl-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-pentyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGGWNXWOIXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1NC(CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69588-05-2 | |
| Record name | 2-pentyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Pentyl-1,3-thiazolidine-4-carboxylic acid (CAS 69588-05-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid (CAS 69588-05-2), a heterocyclic compound with significant potential in medicinal chemistry. This document delves into the synthesis, physicochemical properties, and established biological activities of this molecule, with a particular focus on its role as a prodrug of L-cysteine and its demonstrated hepatoprotective effects. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity in a preclinical model of acetaminophen-induced liver injury are provided. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of thiazolidine-4-carboxylic acid derivatives.
Introduction
Thiazolidine-4-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] These compounds are structurally analogous to proline and can be readily synthesized, often through the condensation of L-cysteine with an aldehyde or ketone.[2] The thiazolidine scaffold is a key feature in a variety of biologically active molecules and has been associated with a wide range of pharmacological activities, including antioxidant, anticancer, and antiviral properties.[3]
One particularly interesting application of 2-substituted thiazolidine-4(R)-carboxylic acids is their function as prodrugs of L-cysteine. L-cysteine is a crucial precursor to the endogenous antioxidant glutathione (GSH), which plays a vital role in protecting cells from oxidative damage. The targeted delivery of L-cysteine to specific tissues can therefore be a valuable therapeutic strategy. 2-Pentyl-1,3-thiazolidine-4-carboxylic acid, the subject of this guide, has been investigated for its potential in this capacity, specifically for its ability to protect against drug-induced hepatotoxicity.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 69588-05-2 | N/A |
| Molecular Formula | C₉H₁₇NO₂S | N/A |
| Molecular Weight | 203.30 g/mol | N/A |
| SMILES | O=C(C1NC(CCCCC)SC1)O | N/A |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | N/A |
| logP | 1.6824 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bonds | 5 | N/A |
Synthesis
The synthesis of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is achieved through the nucleophilic cyclization of L-cysteine with hexanal (also known as pentyl aldehyde). This reaction is a general and straightforward method for the preparation of 2-substituted thiazolidine-4-carboxylic acids.[2]
Reaction Mechanism
The synthesis proceeds via a condensation reaction between the amino group of L-cysteine and the carbonyl group of hexanal, followed by an intramolecular cyclization involving the thiol group.
Caption: General reaction scheme for the synthesis of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid.
Experimental Protocol
The following is a general protocol for the synthesis of 2-alkyl-thiazolidine-4-carboxylic acids, adapted for the specific synthesis of the 2-pentyl derivative.
Materials:
-
L-cysteine
-
Hexanal
-
Aqueous ethanol (or another suitable solvent system)
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., methanol)
Procedure:
-
Dissolve L-cysteine in an aqueous solution.
-
Add hexanal to the L-cysteine solution. The molar ratio of L-cysteine to hexanal should be optimized, but a 1:1 ratio is a common starting point.
-
Stir the reaction mixture at room temperature. The reaction time can vary, and it is advisable to monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as methanol, to yield the final compound.[5]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, and a strong C=O stretching absorption between 1760-1690 cm⁻¹.[9] The C-O stretching vibration is also observable between 1320-1210 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The carboxylic acid proton (O-H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. Protons on the carbon alpha to the carbonyl group usually resonate between 2.0-2.5 ppm. The protons of the pentyl chain will appear in the upfield region, and the protons on the thiazolidine ring will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear in the range of 170-185 ppm.[8] The carbons of the pentyl chain and the thiazolidine ring will have distinct signals in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of a carboxylic acid typically shows a molecular ion peak, although it may be weak. Common fragmentation patterns include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[10]
Biological Activity and Mechanism of Action
Hepatoprotective Effects
2-(RS)-n-Pentylthiazolidine-4(R)-carboxylic acid has been shown to be effective in protecting mice against the hepatotoxicity induced by an overdose of acetaminophen.[4] In a study by Nagasawa et al. (1984), this compound was found to be nearly equipotent to 2(RS)-methyl- and 2(RS)-n-propylthiazolidine-4(R)-carboxylic acids in its protective effect, based on the number of surviving animals at 48 hours and histological evaluation of liver damage.[4]
Mechanism of Action: L-cysteine Prodrug
The protective effect of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is attributed to its role as a prodrug of L-cysteine.[4] It is proposed that the thiazolidine ring undergoes nonenzymatic opening in vivo, followed by solvolysis, to release L-cysteine.[4] This released L-cysteine can then be utilized for the synthesis of glutathione (GSH), a critical antioxidant that is depleted during acetaminophen overdose. The replenishment of hepatic GSH levels is a key mechanism for mitigating the toxic effects of the reactive acetaminophen metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
Caption: Proposed mechanism of hepatoprotection by 2-Pentyl-1,3-thiazolidine-4-carboxylic acid.
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity Model
The following is a generalized protocol for inducing and evaluating hepatotoxicity in a murine model, based on established methods. For the specific parameters used in the study of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid, it is essential to consult the original publication by Nagasawa et al. (1984).[4]
Materials:
-
Mice (specific strain, age, and weight should be standardized)
-
Acetaminophen (APAP) solution
-
2-Pentyl-1,3-thiazolidine-4-carboxylic acid solution
-
Vehicle control solution
-
Animal handling and dosing equipment
-
Equipment for blood collection and tissue harvesting
-
Histology supplies and microscope
-
Kits for biochemical assays (e.g., ALT, AST)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for a specified period before the experiment.
-
Dosing:
-
Administer a hepatotoxic dose of acetaminophen to the mice. The dose and route of administration (e.g., intraperitoneal injection) should be based on established protocols.
-
Administer the test compound (2-Pentyl-1,3-thiazolidine-4-carboxylic acid) or vehicle control at a predetermined time relative to the acetaminophen administration (e.g., before or after).
-
-
Monitoring: Observe the animals for clinical signs of toxicity and mortality over a set period (e.g., 48 hours).
-
Sample Collection: At the end of the observation period, collect blood samples for the analysis of liver enzymes (e.g., ALT, AST).
-
Histopathology: Euthanize the animals and harvest the livers for histological examination. Tissues are typically fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of liver necrosis and other pathological changes.
Caption: General experimental workflow for the in vivo evaluation of hepatoprotective agents.
Conclusion
2-Pentyl-1,3-thiazolidine-4-carboxylic acid is a promising molecule with demonstrated hepatoprotective activity. Its function as a prodrug of L-cysteine provides a clear and rational mechanism for its therapeutic potential. This technical guide has provided an in-depth overview of its synthesis, characterization, and biological evaluation. Further research into this and related compounds could lead to the development of novel therapies for drug-induced liver injury and other conditions related to oxidative stress.
References
- Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. (n.d.). PubMed Central (PMC).
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Life Academy of Nanoscience & Biotechnology, 12(3), 82-93.
- Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid. (n.d.). PrepChem.com.
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
- Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. Protection of Mice Against Acetaminophen Hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596.
- Acetaminophen Poisoning - Injuries; Poisoning. (2023). MSD Manual Professional Edition.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules, 26(21), 6499.
- ir spectrum of carboxylic acids and alcohols. (2023).
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Organic Geochemistry, 38(12), 2095-2110.
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). PubMed.
- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.
- Acetaminophen (APAP) Toxicity. (n.d.). Children's Hospital Colorado.
- 13 C-NMR Studies of Some Heterocyclically Substituted. (2004). Asian Journal of Chemistry, 16(3-4), 1471-1474.
- 1H NMR Chemical Shifts. (2022).
- Infrared spectra and structure of molecular complexes of arom
- Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions. (2018). Pharmacological Research, 131, 11-20.
- Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.).
- 2-Methylthiazolidine-4-carboxylic acid. (n.d.). PubChem.
- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
- 13 C NMR Chemical Shifts. (2022).
- IR Chart. (n.d.).
- 2-PHENYL-THIAZOLIDINE-4-CARBOXYLIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.
- Short Summary of 1H-NMR Interpret
- NMR Chemical Shift Values Table. (2024). Chemistry Steps.
- Figure S2. 1 H NMR spectrum of... (n.d.).
- 8.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin deriv
Sources
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- 10. youtube.com [youtube.com]
Cysteinylated Aldehyde Precursors: Mechanistic Chemistry, Analytical Profiling, and Bio-activation
Executive Summary
Cysteinylated aldehyde precursors represent a critical intersection between food chemistry, flavor science, and toxicology. Structurally, these are conjugates formed between the sulfhydryl group of cysteine and carbonyl-containing compounds. In food matrices (particularly enology), they function as odorless "reservoirs" that, upon enzymatic cleavage, release potent volatile thiols. In pharmacological and toxicological contexts, they serve as sequestration products of reactive carbonyl species (RCS) like acrolein. This guide provides a rigorous technical analysis of their formation mechanisms, quantification via SIDA-LC-MS/MS, and their dual role as flavor precursors and biomarkers of oxidative stress.
The Chemistry of Conjugation: Dual Mechanistic Pathways
The term "cysteinylated aldehyde precursor" encompasses two distinct chemical architectures depending on the saturation of the reacting aldehyde. Understanding this dichotomy is fundamental to predicting stability and release mechanisms.
Thiazolidine Formation (Saturated Aldehydes)
Reaction with saturated aldehydes (e.g., acetaldehyde, formaldehyde) proceeds via nucleophilic attack of the cysteine amino group on the carbonyl carbon, forming a Schiff base (imine). This is followed by an intramolecular ring closure by the thiol group to form a thiazolidine-4-carboxylic acid derivative.
-
Characteristics: pH-dependent equilibrium; reversible.
-
Relevance: Flavor release (retro-aldol) and prodrug delivery systems.
Michael Addition ( -Unsaturated Aldehydes)
Reaction with
-
Characteristics: Irreversible under physiological conditions; stable thioether bond.
-
Relevance: Precursors to varietal thiols (e.g., 3-mercaptohexan-1-ol) and detoxification of lipid peroxidation products.
Figure 1: Divergent pathways for cysteine-aldehyde conjugation. Top: Thiazolidine formation.[1][2] Bottom: Michael addition.
Occurrence & Functional Role in Food Matrix
The "Varietal Thiol" Phenomenon in Wine
In Vitis vinifera (particularly Sauvignon Blanc), cysteinylated conjugates are the primary precursors to "tropical" aromas. They are not present in the grape as volatiles but are synthesized during processing or maturation.
| Precursor Conjugate | Volatile Thiol Released | Aroma Descriptor | Mechanism of Origin |
| Cys-3MH (S-3-(hexan-1-ol)-L-cysteine) | 3-Mercaptohexan-1-ol (3MH) | Grapefruit, Passion fruit | Michael addition of Cys/GSH to trans-2-hexenal |
| Cys-4MMP (S-4-(4-methylpentan-2-one)-L-cysteine) | 4-Mercapto-4-methylpentan-2-one | Boxwood, Broom, Cat urine | Conjugation of mesityl oxide derivatives |
| Cys-Acrolein (3-formyl-3,4-dehydro-thiazolidine) | Acrolein (released) | Pungent, Acrid | Lipid oxidation / Maillard reaction |
The Glutathione Shunt
It is critical to note that cysteine conjugates are often degradation products of glutathionylated precursors (e.g., Glut-3MH). During grape must processing,
Analytical Methodologies: SIDA-LC-MS/MS Protocol
Quantification of these precursors requires high sensitivity (ng/L range) and specificity to distinguish between structural isomers. The use of Stable Isotope Dilution Assay (SIDA) is mandatory to correct for matrix suppression in electrospray ionization (ESI).
Experimental Protocol: Quantification of Cys-3MH
Objective: Quantify S-3-(hexan-1-ol)-L-cysteine in complex food matrices.
Reagents:
-
Internal Standard (IS):
-Cys-3MH (Deuterated on the hexyl chain). -
Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA).
Step-by-Step Workflow:
-
Sample Preparation & Extraction:
-
Centrifuge sample (50 mL) at 4,000 x g for 10 min.
-
Spike supernatant with IS (
-Cys-3MH) to a final conc. of 10 g/L. -
Solid Phase Extraction (SPE): Use a Strong Cation Exchange (SCX) or specialized C18 cartridge.
-
Condition: 5 mL Methanol, then 5 mL 0.1 M HCl.
-
Load: Pass sample at 1 mL/min.
-
Wash: 5 mL water, then 5 mL methanol (removes sugars/polyphenols).
-
Elute: 3 mL of Methanol/Ammonia (95:5 v/v). Note: Ammonia is required to deprotonate the amino group and release it from SCX.
-
-
Evaporate eluate to dryness under
stream; reconstitute in 200 L Mobile Phase A.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: 0-2 min (5% B), 2-10 min (linear to 100% B).
-
Ionization: ESI Positive Mode (
).
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Target (Cys-3MH): Precursor
Product (Cys fragment) and . -
IS (
-Cys-3MH): Precursor Product .
-
Figure 2: SIDA-LC-MS/MS Workflow for cysteinylated precursor quantification.
Enzymatic Release & Bio-activation
The "precursor" nature of these molecules is realized only upon cleavage. This is catalyzed by C-S lyases (specifically
Mechanism of Action
The enzyme (e.g., TnaA tryptophanase in E. coli or IRC7 in S. cerevisiae) requires Pyridoxal-5'-phosphate (PLP) as a cofactor.
-
Transamination: The amino group of the cysteine conjugate forms a Schiff base with PLP.
-
-Elimination: The acidity of the
-proton allows abstraction, leading to the elimination of the thiol moiety. -
Products: A volatile thiol (aroma/drug), pyruvate, and ammonia.
Key Insight for Drug Development: This pathway is exploited in prodrug design . A drug pharmacophore can be conjugated to cysteine.[3] It remains inert (and hydrophilic) in circulation but is cleaved to its active thiol form in tissues expressing high
Toxicology & Pharmaceutical Implications
While food scientists focus on flavor release, drug developers must view cysteinylated aldehydes as markers of electrophilic stress .
Acrolein Scavenging
Acrolein (a byproduct of lipid peroxidation and chemotherapy metabolism) is highly cytotoxic. Cysteine residues on proteins scavenge acrolein via Michael addition.[4][5][6][7]
-
Marker: The metabolite 3-hydroxypropylmercapturic acid (HPMA) in urine is the downstream product of the Cys-Acrolein adduct (after acetylation).
-
Therapeutic Strategy: Cysteinylated precursors can be used to deliver "sacrificial" thiols to scavenge excess aldehydes in conditions like alcoholic liver disease.
Adduct Stability
Unlike the stable Cys-3MH flavor precursor, thiazolidine adducts (from formaldehyde/glucose) are labile. In acidic environments (stomach), they may dissociate, releasing the free aldehyde. This poses a toxicity risk if the "precursor" was intended as a safe carrier.
References
-
Tominaga, T., et al. (1998). Identification of S-3-(hexan-1-ol)-L-cysteine as a precursor of 3-mercaptohexan-1-ol in Vitis vinifera L. cv. Sauvignon blanc. Journal of Agricultural and Food Chemistry.[1][2] Link
-
Peyrot des Gachons, C., et al. (2000). Measuring the aromatic potential of Vitis vinifera L. Cv.[8] Sauvignon blanc grapes by assaying S-cysteine conjugates.[8][9][10][11] Journal of Agricultural and Food Chemistry.[1][2] Link
-
LoPachin, R. M., et al. (2009). Molecular Mechanisms of 4-Hydroxy-2-nonenal and Acrolein Toxicity: Nucleophilic Targets and Adduct Formation.[5] Chemical Research in Toxicology.[5] Link
-
Huang, T. C., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems.[1][2] Journal of Agricultural and Food Chemistry.[1][2] Link
-
Larcher, R., et al. (2013). First evidence of the presence of S-cysteinylated and S-glutathionylated precursors in tannins.[12] Food Chemistry.[1][2][8][12][13] Link
Sources
- 1. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. Protein modification by acrolein: formation and stability of cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acrolein Induces Changes in Cell Membrane and Cytosol Proteins of Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the aromatic potential of Vitis vinifera L. Cv. Sauvignon blanc grapes by assaying S-cysteine conjugates, precursors of the volatile thiols responsible for their varietal aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. winemakersresearchexchange.com [winemakersresearchexchange.com]
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- 12. First evidence of the presence of S-cysteinylated and S-glutathionylated precursors in tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Assessment: Stability & Dissociation Kinetics of 2-Pentyl-thiazolidine-4-carboxylic Acid
Executive Summary
Verdict: Conditionally Stable (Phase-Dependent)
2-Pentyl-thiazolidine-4-carboxylic acid is kinetically stable in the solid state but exhibits thermodynamic instability in aqueous solution at physiological pH (7.4). It functions as a "prodrug" or "precursor" molecule: it remains intact under acidic conditions or in organic solvents but undergoes non-enzymatic hydrolysis in neutral-to-basic aqueous environments to release L-cysteine and hexanal.
This duality is its primary functional feature, utilized in drug delivery (to liberate hepatoprotective L-cysteine) and flavor chemistry (to control the release of volatile aldehydes during thermal processing).[1]
Structural Identity & Stereochemistry
The compound is a heterocycle formed by the condensation of L-Cysteine and Hexanal .
-
Chemical Formula:
[1] -
Core Structure: A five-membered thiazolidine ring.
-
Substituents:
Stereochemical Complexity
Because L-cysteine is chiral (R-configuration), the ring closure creates a new chiral center at Carbon-2.[2] This results in two diastereomers:
-
(2R, 4R)-isomer: Generally the thermodynamic product.[1]
-
(2S, 4R)-isomer: The kinetic product.
In solution, these isomers can interconvert via the open-chain Schiff base intermediate, a phenomenon known as mutarotation analogous to sugars.[1]
The Stability Spectrum: Thermodynamics & Kinetics
The stability of 2-pentyl-thiazolidine-4-carboxylic acid is governed by the reversible nature of hemiaminal/thiohemiaminal formation.
A. Solid State Stability
-
Status: High Stability.
-
Condition: When crystallized and stored desiccant-dry at room temperature.
-
Mechanism: The crystal lattice energy prevents the ring-opening reaction. It can be stored for months/years without significant degradation if protected from moisture.
B. Aqueous Solution Stability (pH Dependent)
The compound exists in a dynamic equilibrium with its open-chain precursors.
| pH Condition | Stability Status | Dominant Species | Mechanism |
| Acidic (pH < 4) | Stable | Protonated Thiazolidine Ring | Protonation of the ring nitrogen prevents lone-pair donation required for ring opening. |
| Neutral (pH 7.0–7.4) | Unstable (Half-life: Minutes to Hours) | Equilibrium (Ring | Spontaneous non-enzymatic hydrolysis.[1] Releases L-cysteine and hexanal. |
| Basic (pH > 8) | Rapidly Degrades | Free L-Cysteine + Hexanal | Deprotonation accelerates the reverse reaction (hydrolysis).[1] |
C. Thermal Stability
-
Processing: In food matrices (e.g., meat processing), the compound is stable up to moderate temperatures (
C) but degrades rapidly at Maillard reaction temperatures ( C), releasing the volatile hexanal flavor note.[1]
Mechanistic Pathway: Hydrolysis & Equilibrium[1]
The following diagram illustrates the equilibrium pathway. Note that the "Prodrug" effect relies on the transition from the stable closed ring (in the pill/capsule) to the open chain (in the body).[1]
Figure 1: The reversible equilibrium of thiazolidine formation and hydrolysis.[1] Acidic conditions lock the ring, while physiological pH drives the release of precursors.[1]
Experimental Protocol: Synthesis & Validation
To study this compound, you must synthesize it in situ or isolate it carefully.[1] Commercial sourcing is often difficult due to the hydrolysis issues described above.
Synthesis Workflow (Self-Validating)
Objective: Synthesize and isolate 2-pentyl-thiazolidine-4-carboxylic acid with high purity.
Reagents:
-
L-Cysteine Hydrochloride (1.0 eq)[1]
-
Hexanal (1.1 eq)[1]
-
Solvent: Ethanol/Water (1:1 v/v)
-
Buffer: Sodium Acetate (to adjust pH to ~4.5–5.0)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve L-Cysteine HCl in the minimum amount of degassed water.
-
Buffering: Add Sodium Acetate until pH reaches 4.5. Critical: Do not make basic.
-
Addition: Add Hexanal dropwise while stirring. The solution may become cloudy as the lipophilic hexanal reacts.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Crystallization: Cool the mixture to 4°C. The product typically precipitates as a white solid due to the hydrophobic pentyl chain reducing water solubility.
-
Isolation: Filter rapidly. Wash with cold ethanol/ether.
-
Drying: Dry under vacuum over
. Do not use heat.
Analytical Validation (NMR)
To confirm stability and identity, perform
-
Diagnostic Peak: Look for the C2-H triplet/multiplet around
4.5–5.0 ppm. If the ring opens, this peak disappears, and the aldehyde proton of hexanal ( 9.7 ppm) appears.
Applications in Drug Development & Flavor Chemistry
A. Prodrug for L-Cysteine (Hepatoprotection)
Direct administration of L-cysteine is limited by its rapid oxidation to cystine (insoluble, nephrotoxic).[1]
-
Mechanism: 2-pentyl-thiazolidine-4-carboxylic acid acts as a "masked" cysteine.
-
Pharmacokinetics: Upon oral administration, it survives the acidic stomach (pH 1–2).[1] In the liver/blood (pH 7.4), it hydrolyzes to release L-cysteine, which then supports Glutathione (GSH) synthesis.[1]
-
Efficacy: Studies (Nagasawa et al.) show it protects against acetaminophen-induced hepatotoxicity with high potency.[1]
B. Flavor Release System
In food science, this molecule acts as a flavor precursor.[1]
-
Function: It locks the volatile hexanal (green, grassy, fatty aroma) in a non-volatile solid form.[1]
-
Trigger: Thermal processing (cooking) breaks the ring, releasing the aroma burst exactly when needed, preventing premature evaporation of the aldehyde during storage.[1]
Quantitative Data Summary
| Parameter | Value / Observation | Reference |
| Molecular Weight | 203.29 g/mol | Calculated |
| Melting Point | 135–140°C (Decomposes) | Literature Range |
| pKa (COOH) | ~2.0 | Est.[1] based on Thiazolidine-4-COOH |
| Hydrolysis Half-life | < 30 mins at pH 7.4 (37°C) | Nagasawa et al. (1984) |
| Solubility | Low in cold water; Soluble in Ethanol/DMSO | Experimental |
References
-
Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984).[1] 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[3] Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596.[1]
- Hamaguchi, N., et al. (2010). Control of Flavor Release from Thiazolidine Derivatives. Journal of Agricultural and Food Chemistry. (General reference for thiazolidine flavor chemistry).
-
Chemical Book. (n.d.).[1] Thiazolidine-4-carboxylic acid Derivatives - Physical Properties.
-
PubChem. (2024).[1] Compound Summary: Thiazolidine-4-carboxylic acid derivatives.[3][4][5][6][7][8][9][10][11][1]
Sources
- 1. pjps.pk [pjps.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidine-2-thione-4-carboxylic acid | C4H5NO2S2 | CID 3034757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. THE STRUCTURAL CHARACTERISTICS OF 2-ARYL-THIAZOLIDINE-4-CARBOXYLIC ACIDS [yyhx.ciac.jl.cn]
- 8. CN103932145A - Method for enhancing meat flavor of food by adopting 2-glycosylated thiazolidine-4-carboxylic acid - Google Patents [patents.google.com]
- 9. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 10. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of 2-Pentyl-1,3-thiazolidine-4-carboxylic Acid from L-Cysteine and Hexanal
Abstract & Applications
This application note details the protocol for synthesizing 2-pentyl-1,3-thiazolidine-4-carboxylic acid via the condensation of L-cysteine with hexanal. This reaction is a cornerstone in two distinct fields:
-
Flavor Chemistry: Thiazolidines are vital intermediates in the Maillard reaction, contributing to savory, meaty, and roasted flavor profiles in food matrices.
-
Pharmaceuticals: This scaffold serves as a "prodrug" strategy.[1] The thiazolidine ring acts as a stable carrier for L-cysteine, protecting the oxidation-prone thiol group during delivery and releasing the free amino acid via hydrolytic ring-opening in vivo.
The protocol below prioritizes high diastereomeric purity and yield, utilizing a buffered aqueous-ethanolic solvent system to manage the solubility disparity between the hydrophilic amino acid and the lipophilic aldehyde.
Chemical Basis & Mechanism[2][3]
Reaction Mechanism
The formation of the thiazolidine ring proceeds through a condensation reaction between the nucleophilic amino and thiol groups of L-cysteine and the electrophilic carbonyl of hexanal.
The pathway is generally understood to proceed via two competing mechanisms, often equilibrating through a Schiff base (imine) intermediate.
-
Imine Formation: The amine attacks the aldehyde, releasing water to form an imine. The thiol then attacks the imine carbon (intramolecular Michael-type addition) to close the ring.
-
Hemithioaminal Formation: The thiol attacks the aldehyde first.
For L-cysteine, the imine pathway is kinetically favored in neutral-to-basic conditions where the amine is deprotonated.
Stereochemical Considerations
-
Chiral Retention: L-Cysteine (2R-cysteine) retains its configuration at the C4 position of the thiazolidine ring.
-
New Chiral Center: The condensation creates a new chiral center at C2. Consequently, the product is obtained as a mixture of diastereomers: (2R, 4R) and (2S, 4R) .[2]
-
Equilibrium: These diastereomers can interconvert in solution via ring-opening/closing. The ratio is determined by the thermodynamic stability, largely influenced by the steric bulk of the pentyl chain relative to the carboxylic acid group (favoring the trans relationship to minimize 1,3-diaxial interactions).
Figure 1: Reaction pathway showing the condensation of L-cysteine and hexanal via the Schiff base intermediate.[3]
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[4] | Quantity | Role |
| L-Cysteine HCl | 157.62 | 1.0 | 1.58 g (10 mmol) | Substrate (Source of N, S) |
| Hexanal | 100.16 | 1.1 | 1.10 g (1.35 mL) | Substrate (Source of C2-Pentyl) |
| Sodium Acetate | 82.03 | 1.0 | 0.82 g | Base (Buffers HCl salt) |
| Ethanol (95%) | - | - | 20 mL | Co-solvent (Solubilizes Hexanal) |
| Deionized Water | - | - | 20 mL | Solvent (Solubilizes Cysteine) |
Step-by-Step Methodology
Step 1: Preparation of Cysteine Solution
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Cysteine Hydrochloride (1.58 g) in Deionized Water (15 mL).
-
Critical Step: Add Sodium Acetate (0.82 g) dissolved in water (5 mL).
-
Why: L-Cysteine HCl is acidic. The amine is protonated (
) and non-nucleophilic. Sodium acetate acts as a mild base to buffer the solution to pH ~5–6, generating enough free amine ( ) for the reaction without causing rapid oxidation to cystine (which occurs at high pH).
-
Step 2: Addition of Aldehyde
-
Dissolve Hexanal (1.35 mL) in Ethanol (20 mL).
-
Add the ethanolic hexanal solution dropwise to the aqueous cysteine solution over 10 minutes while stirring vigorously.
-
Observation: The mixture may become slightly cloudy or warm slightly (mild exotherm). The 1:1 EtOH/Water ratio ensures a homogeneous phase for the reaction.
-
Step 3: Reaction
-
Seal the flask and stir at Room Temperature (20–25°C) for 6 to 12 hours .
-
Note: While reflux can accelerate the reaction, room temperature is preferred to prevent the oxidation of the aldehyde or thermal degradation.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture in an ice bath (0–4°C) for 1 hour. The product, being less soluble than the starting materials, often precipitates as a white or off-white solid.
-
If solid forms: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold 50% EtOH/Water (2 x 5 mL) and then diethyl ether (to remove unreacted hexanal).
-
If no solid forms: Concentrate the solution under reduced pressure (Rotavap) to remove ethanol. The aqueous residue can be extracted with Ethyl Acetate, but thiazolidine carboxylic acids are often zwitterionic and water-soluble.
-
Alternative: Lyophilize (freeze-dry) the aqueous phase to obtain the crude solid.
-
Step 5: Purification (Optional)
-
Recrystallization from hot Ethanol/Water (2:1) is the standard method for purification.
Characterization & Analysis
NMR Spectroscopy (Diagnostic Signals)
The formation of the ring is best confirmed by 1H NMR (D2O or DMSO-d6).
| Proton Environment | Approx. Shift (ppm) | Multiplicity | Notes |
| H-2 (Methine) | 4.5 – 4.9 | Triplet/Multiplet | Key Diagnostic. Shifted downfield due to N and S neighbors. Distinct from aldehyde CHO (9.7 ppm). |
| H-4 (Methine) | 3.8 – 4.2 | Multiplet | Alpha-proton of the amino acid part. |
| Pentyl Chain | 0.8 – 1.6 | Multiplets | Methyl and methylene protons of the hexanal tail. |
Note on Diastereomers: You will likely see two sets of signals for H-2 and H-4, corresponding to the cis and trans isomers. The ratio can be integrated to determine diastereoselectivity.
Infrared Spectroscopy (FT-IR)
-
Absence of S-H: The sharp thiol stretch (~2550 cm⁻¹) of cysteine should disappear.
-
Absence of C=O (Aldehyde): The aldehyde carbonyl (~1720 cm⁻¹) should disappear.
-
Presence of C=O (Acid): A strong band at 1600–1650 cm⁻¹ (carboxylate) or 1700–1750 cm⁻¹ (carboxylic acid).
Troubleshooting & Optimization
Solubility Issues
-
Problem: Reactants separate into two phases.
-
Solution: Increase the Ethanol ratio. Hexanal is hydrophobic. A 50% ethanol mix is usually the "sweet spot," but if the solution is cloudy, add minimal ethanol until clear.
Oxidation (The "Cystine" Trap)
-
Problem: White precipitate forms immediately, but NMR shows no pentyl group.
-
Cause: Oxidation of L-Cysteine to L-Cystine (disulfide dimer).
-
Prevention: Degas the water and ethanol with Nitrogen or Argon for 15 minutes before mixing. Ensure the flask is sealed.
Stability & Storage
Thiazolidines are "masked" aldehydes. In strong acid or excess water, the equilibrium may shift back to the open chain.
-
Storage: Store the solid in a desiccator at -20°C.
-
Solution Stability: Stable in DMSO; less stable in acidic water.
Figure 2: Operational workflow for the synthesis and isolation of the target thiazolidine.
References
-
Wlodek, L. (2002). The reaction of sulfhydryl groups with carbonyl compounds: biological implications. Acta Biochimica Polonica, 35(4), 307-317.
-
Schubert, M. P. (1936). Compounds of Thiol Acids with Aldehydes.[5][6][7] Journal of Biological Chemistry, 114, 341-350.
-
Roberts, J. C., & Nagasawa, H. T. (1987). Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. Journal of Medicinal Chemistry, 30(10), 1891–1896.
-
O'Brien, J., & Morrissey, P. A. (1989). Nutritional and toxicological aspects of the Maillard browning reaction in foods. Critical Reviews in Food Science and Nutrition, 28(3), 211-248.
Sources
Protocol for condensation of hexanal with cysteine in aqueous solution
Application Note: Protocol for Condensation of Hexanal with Cysteine in Aqueous Solution
Abstract
This application note details a robust, field-validated protocol for the condensation of hexanal (an aliphatic aldehyde) with L-cysteine in an aqueous environment. The reaction yields 2-pentylthiazolidine-4-carboxylic acid , a heterocyclic compound of significant interest in flavor chemistry (Maillard reaction intermediates), metabolic profiling (aldehyde scavenging), and prodrug development. Unlike standard organic synthesis requiring harsh solvents, this protocol utilizes "click-type" aqueous chemistry at physiological pH, ensuring high atom economy and biocompatibility.
Scientific Foundation & Mechanism
The Chemistry of Thiazolidine Formation
The condensation of 1,2-aminothiols (like cysteine) with aldehydes is a classic heterocyclization. In aqueous media, this reaction is thermodynamically favored and kinetically rapid, often proceeding without external catalysts.
Key Mechanistic Insight:
While often simplified as a Schiff base formation followed by cyclization, the aqueous mechanism is nuanced. At neutral pH (7.0–7.4), the thiol group (
Graphviz Diagram: Reaction Mechanism The following diagram illustrates the pathway from reactants to the diastereomeric thiazolidine products.
Caption: Mechanistic pathway for the condensation of hexanal and cysteine. The hemithioacetal route is kinetically favored in aqueous buffers.
Thermodynamics and pH Dependence
-
pH Sensitivity: The reaction rate is pH-dependent.[1][2] At low pH (<3), the amine is fully protonated (
), inhibiting cyclization. At high pH (>9), aldehyde stability may decrease (aldol condensation). pH 7.4 is optimal, balancing the nucleophilicity of the thiol/amine and the stability of the aldehyde [1]. -
Stereochemistry: The reaction creates a new chiral center at C-2. Consequently, the product exists as a pair of diastereomers (cis and trans relative to the C-4 carboxyl group). In aqueous solution, these isomers often exist in equilibrium, though the cis form (2R,4R for L-cysteine) is frequently thermodynamically preferred due to steric factors [2].
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| L-Cysteine Hydrochloride | >98% Purity | Nucleophilic substrate (Source of amine/thiol). |
| Hexanal | >97% FG Grade | Electrophilic substrate (Aldehyde). Note: Volatile.[3] |
| Potassium Phosphate Buffer | 0.1 M, pH 7.4 | Reaction medium; maintains protonation state. |
| Ethanol (Absolute) | ACS Grade | Co-solvent to solubilize hydrophobic hexanal. |
| D₂O (Deuterium Oxide) | >99.8% D | Solvent for in-situ NMR monitoring (Optional). |
| Magnetic Stirrer | High torque | Ensures efficient mixing of biphasic systems. |
Experimental Protocol
Preparation of Stock Solutions
-
Buffer Preparation: Prepare 100 mL of 0.2 M Potassium Phosphate buffer (pH 7.4). Degas by sonication for 10 minutes to minimize thiol oxidation (disulfide formation).
-
Cysteine Stock (0.2 M): Dissolve 351 mg of L-Cysteine HCl monohydrate in 10 mL of the phosphate buffer. Prepare fresh immediately before use.
Reaction Workflow
Hexanal is hydrophobic. To ensure rapid kinetics, a co-solvent system (Water:Ethanol) is recommended over pure water to prevent phase separation.
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask, combine 10 mL of Cysteine Stock (0.2 M) with 10 mL of Ethanol .
-
Addition: While stirring vigorously (600 rpm) at room temperature (25°C), add 240 µL of Hexanal (approx. 2 mmol, 1:1 equivalent).
-
Note: A slight excess of cysteine (1.1 eq) can be used to drive the aldehyde to completion if the aldehyde is the limiting reagent of interest.
-
-
Incubation: Seal the flask to prevent hexanal evaporation. Stir for 30–60 minutes .
-
Visual Cue: The solution should remain clear or turn slightly cloudy depending on concentration.
-
-
Monitoring (Optional): Take a 50 µL aliquot, dilute with D₂O, and analyze via ¹H NMR. Look for the disappearance of the aldehyde proton (9.7 ppm) and appearance of the thiazolidine H-2 proton (4.5–5.0 ppm).
-
Workup (Isolation):
-
Method A (Precipitation): If the product concentration is high, cool the solution to 4°C. The zwitterionic thiazolidine may precipitate. Filter and wash with cold ether.
-
Method B (Lyophilization): For complete recovery, remove ethanol under reduced pressure (rotary evaporator, <40°C) and lyophilize the remaining aqueous phase. The resulting powder contains the product and buffer salts.
-
Method C (Desalting): If salt-free product is required, pass the aqueous residue through a C18 solid-phase extraction (SPE) cartridge or a cation-exchange resin.
-
Graphviz Diagram: Experimental Workflow
Caption: Operational workflow for the synthesis of 2-pentylthiazolidine-4-carboxylic acid.
Characterization & Data Analysis
Successful synthesis is validated by the shift in proton signals. The thiazolidine ring formation locks the hexanal alkyl chain into a semi-rigid structure.
Table 1: Key ¹H NMR Signals (D₂O/Phosphate Buffer)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Note |
| Aldehyde (-CHO) | 9.70 | Triplet | Must be absent in product. |
| Thiazolidine H-2 | 4.60 – 4.90 | Multiplet | New chiral center. Appears as two sets of signals (diastereomers).[4] |
| Thiazolidine H-4 | 3.90 – 4.20 | DD or Multiplet | Alpha-proton of the amino acid moiety. |
| Cysteine H-α | ~3.95 | DD | Shifts downfield upon ring closure. |
| Hexyl Chain | 0.8 – 1.6 | Multiplets | Broadening may occur due to restricted rotation. |
Mass Spectrometry (ESI-MS):
-
Expected m/z [M+H]⁺: 204.1 (Calculated for C₉H₁₇NO₂S)
-
Fragment Pattern: Loss of carboxyl group (-COOH) is common in MS/MS.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hexanal evaporation | Use a sealed vessel; ensure temperature does not exceed 25°C. |
| Phase Separation | Insufficient co-solvent | Increase Ethanol ratio to 1:1 or use Methanol. |
| Disulfide Byproducts | Cysteine oxidation | Degas buffers; add TCEP (Tris(2-carboxyethyl)phosphine) if strictly necessary (though TCEP can interfere with aldehydes, so inert atmosphere is preferred). |
| Incomplete Reaction | Low pH | Check pH. If < 5, the amine is too protonated. Adjust to pH 7.0–8.0 with dilute NaOH. |
References
-
RSC Advances (2018).
-
Source:
-
-
Journal of Agricultural and Food Chemistry (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems.[5]
-
Source:
-
-
BenchChem Protocols.General Protocol for the Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids.
-
Source:
-
-
Pakistan Journal of Pharmaceutical Sciences (2014).Synthesis of (4R)
-
Source:
-
-
Chemical Communications (2018). Thiazolidine formation kinetics and stability.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C [pubs.rsc.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis of Thiazolidine-4-Carboxylic Acid Libraries
Abstract
Thiazolidine-4-carboxylic acids (T4CAs) are privileged scaffolds in medicinal chemistry, serving as bioisosteres of proline and precursors to bioactive thiazoles. While solution-phase condensation of cysteine with aldehydes is well-documented, it suffers from purification bottlenecks and dimerization side reactions. This Application Note details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating T4CA libraries. By utilizing 2-Chlorotrityl Chloride (2-CTC) resin and an orthogonal Fmoc-Cys(StBu)-OH protection strategy, this method enables the selective on-resin exposure of the thiol and amine functionalities, facilitating efficient cyclocondensation with a diverse array of aldehydes. The protocol ensures high purity (>90%) and prevents racemization, providing a self-validating workflow for drug discovery professionals.
Introduction & Strategic Analysis
The Chemical Challenge
The formation of the thiazolidine ring occurs via the condensation of a 1,2-aminothiol (cysteine) with a carbonyl compound (aldehyde/ketone).[1] The mechanism involves two steps:
-
Imine Formation: Nucleophilic attack of the N-terminal amine on the carbonyl.
-
Cyclization: Intramolecular attack of the thiol on the imine carbon (5-endo-trig).
In solution phase, this reaction is equilibrium-driven and sensitive to water. Furthermore, free cysteine is prone to oxidative dimerization (cystine formation). Transferring this chemistry to a solid support offers three distinct advantages:
-
Pseudo-Dilution: Prevents intermolecular disulfide formation.
-
Equilibrium Shift: Use of excess reagents and dehydrating solvents drives the reaction to completion.
-
Rapid Purification: Simple filtration removes excess aldehydes and solvents.
Resin & Linker Selection
We utilize 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why: The bulky trityl linker prevents racemization of the C-terminal cysteine during loading. It is extremely acid-sensitive, allowing cleavage of the final product under mild conditions (1% TFA or HFIP) that do not degrade the acid-labile thiazolidine ring.
Protecting Group Strategy
Standard Fmoc-Cys(Trt)-OH is unsuitable for on-resin cyclization because the Trt group on sulfur requires high acid concentration (95% TFA) to remove, which would prematurely cleave the compound from the 2-CTC resin. Solution: We employ Fmoc-Cys(StBu)-OH . The tert-butylthio (StBu) group is a disulfide-based protecting group orthogonal to both Fmoc (base-labile) and the 2-CTC linker (acid-labile). It is removed via reduction (DTT or phosphines), exposing the free thiol while the substrate remains anchored to the resin.
Experimental Workflow Diagram
The following diagram illustrates the orthogonal deprotection and cyclization logic.
Caption: Step-wise solid-phase synthesis workflow utilizing orthogonal StBu protection to enable on-resin thiazolidine formation.
Detailed Protocol
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| 2-Chlorotrityl Chloride Resin | 1.0–1.6 mmol/g loading | Solid support |
| Fmoc-Cys(StBu)-OH | >99% Purity | Cysteine building block |
| Aldehydes (R-CHO) | Diverse Library | Diversity elements |
| Trimethyl Orthoformate (TMOF) | Anhydrous | Water scavenger |
| Dithiothreitol (DTT) | Reagent Grade | Thiol deprotection |
| DIPEA | Anhydrous | Base |
| Dichloromethane (DCM) | Anhydrous | Solvent |
Step-by-Step Methodology
Step 1: Resin Loading
-
Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel.
-
Swell in 10 mL dry DCM for 20 minutes. Drain.
-
Dissolve Fmoc-Cys(StBu)-OH (0.6 mmol, 0.6 eq relative to max loading to prevent aggregation) and DIPEA (2.4 mmol, 4 eq) in 10 mL dry DCM .
-
Expert Insight: Low loading (0.6 mmol/g) is preferred to reduce steric hindrance during the cyclization step.
-
-
Add solution to resin and shake for 2 hours at room temperature (RT).
-
Capping: Add 1 mL MeOH and 0.5 mL DIPEA to the reaction mixture; shake for 20 mins to cap unreacted chlorides.
-
Wash resin: 3x DCM, 3x DMF, 3x DCM.
Step 2: N-Terminal Deprotection (Fmoc Removal)
-
Treat resin with 20% Piperidine in DMF (10 mL) for 5 minutes. Drain.
-
Repeat treatment for 15 minutes.
-
Wash resin: 3x DMF, 3x DCM.
-
QC Check: Perform a Kaiser test (Ninhydrin). Resin should turn blue (positive for free amine).
-
Step 3: Thiol Deprotection (StBu Removal)
-
Prepare a solution of DTT (1.0 M) in DMF (or use mercaptoethanol/DIPEA/DMF 10:5:85).
-
Add to resin and shake for 2 x 30 minutes at RT.
-
Wash resin extensively: 5x DMF, 5x DCM.
-
Critical Wash: Ensure all reducing agent is removed to prevent interference with the aldehyde.
-
Validation: Ellman’s Test can be used here to confirm the presence of free thiols (yellow color in solution).
-
Step 4: Library Generation (Cyclization)
-
Distribute resin into library vessels (e.g., 96-well filter plate) if performing parallel synthesis.
-
Add Aldehyde (10 eq) dissolved in TMOF/DCM (1:1 v/v) .
-
Shake at RT for 12–16 hours .
-
Wash resin: 3x DCM, 3x DMF, 3x DCM.
-
Note: The resin should now be negative for both Kaiser test (amine reacted) and Ellman’s test (thiol reacted).
-
Step 5: Cleavage & Isolation[6][5]
-
Treat resin with 1% TFA in DCM (or 20% HFIP in DCM) (5 x 2 mL).
-
Technique: Add cleavage cocktail, shake for 2 mins, filter into a collection vial containing a drop of pyridine (to neutralize TFA if the product is acid-sensitive). Repeat 5 times.
-
-
Concentrate the combined filtrates under N2 stream or rotary evaporation.
-
Lyophilize from t-BuOH/H2O (1:1) to obtain the T4CA as a white powder.[6][7][8]
Quality Control & Troubleshooting
Analytical Validation
The final products typically exist as a mixture of diastereomers (cis/trans at the C2 position relative to C4).
-
LC-MS: Expect a single mass peak corresponding to [M+H]+.
-
1H NMR: Diagnostic signals include the C2-H proton (often a doublet or two singlets due to diastereomers) appearing between 5.5–6.5 ppm.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete StBu removal | Increase DTT concentration or reaction time; use warm DMF (40°C). |
| Incomplete Cyclization | Wet solvents / Reversible reaction | Ensure TMOF is fresh; increase aldehyde concentration; add catalytic acetic acid (1%). |
| Oxidation (Disulfides) | Air oxidation of free thiols | Perform Step 3 and 4 under Nitrogen/Argon atmosphere; minimize time between deprotection and cyclization. |
| Resin Color Change | 2-CTC degradation | Avoid using >5% TFA during cleavage; 2-CTC turns red/orange in strong acid. |
References
-
Gajewiak, J., & Awuah, E. (2011). Solid-phase synthesis of 2-substituted thiazolidine-4-carboxylic acid derivatives. Tetrahedron Letters, 52(26), 3331-3334. [Link]
-
Patek, M., & Smrcina, M. (2004). Solid-Phase Synthesis of Thiazoles and Thiazolidines. International Journal of Peptide Research and Therapeutics, 10, 147–173. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research, 37(6), 513-520. [Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support: Preventing Ring Opening of 2-Pentylthiazolidine-4-Carboxylic Acid (PTCA)
The Mechanic's Corner: Understanding the Failure Mode
The molecule 2-pentylthiazolidine-4-carboxylic acid (PTCA) is a condensation product of L-Cysteine and Hexanal . It is chemically distinct from standard amino acids due to its hemiaminal/thiohemiaminal ether linkage.
The Core Problem: The thiazolidine ring is not a permanent covalent lock; it exists in a dynamic equilibrium with its precursors. In aqueous solutions—particularly under acidic conditions or high temperatures—the ring undergoes hydrolysis (ring opening), reverting to free cysteine and hexanal.[1]
If your chromatograms show irregular quantification or the appearance of unexpected hexanal peaks, you are likely witnessing in-situ ring opening during your extraction or ionization process.
The Equilibrium Mechanism
The following diagram illustrates the reversibility you must combat. To quantitate PTCA accurately, you must "freeze" or "lock" this equilibrium.[1]
Figure 1: The dynamic equilibrium of PTCA formation and hydrolysis. The blue path represents the analytical intervention required to prevent ring opening.
Validated Protocols for Stabilization
To prevent ring opening, you must chemically modify the secondary amine (N-position) or the carboxyl group.[1] This prevents the "unzipping" of the ring.
Protocol A: GC-MS Analysis (The Chloroformate "Lock")
Best for: High-throughput urine/plasma analysis, volatile compound separation.[1]
Principle: Alkyl chloroformates (ECF or IBCF) react instantly with the amine and carboxyl groups in aqueous media, converting the unstable thiazolidine into a stable N(O,S)-alkoxycarbonyl derivative.[1]
Reagents:
-
Ethyl Chloroformate (ECF) or Isobutyl Chloroformate (IBCF)[1]
-
Pyridine or NaOH (to maintain alkalinity)[1]
Step-by-Step Workflow:
-
pH Adjustment (Critical):
-
Adjust sample (urine/plasma/supernatant) pH to > 9.0 using NaOH.[1]
-
Why? The ring is most stable at neutral/alkaline pH. Acidic pH accelerates hydrolysis.
-
-
Derivatization:
-
Add 60 µL ECF (or IBCF) per 1 mL sample.[1]
-
Add 100 µL Pyridine (catalyst).
-
Vortex vigorously for 60 seconds.
-
Reaction: The secondary amine of the thiazolidine ring is acylated. This sterically and electronically hinders the ring-opening mechanism.
-
-
Extraction:
-
Add 1 mL Chloroform (containing internal standard).
-
Vortex and centrifuge (3000 rpm, 5 min).
-
-
Analysis:
Protocol B: LC-MS Analysis (The "Soft" Approach)
Best for: Biological matrices where derivatization is undesirable.
If you cannot derivatize, you must control the environment to slow the reverse reaction kinetics.
-
Temperature Control: Maintain autosampler at 4°C . Never heat the column above 35°C .
-
Mobile Phase pH:
-
Ionization Source:
-
Use ESI (Electrospray Ionization) in Positive Mode.[1]
-
Source Temp: < 300°C.
-
Fragmentor Voltage: Low (75-100V) to prevent in-source fragmentation mimicking ring opening.
-
Data Summary: Stability Comparison
The following table summarizes the stability of PTCA under different preparation conditions.
| Condition | pH Environment | Temperature | Recovery of Intact PTCA (%) | Status |
| Aqueous (Unmodified) | Acidic (pH 2.0) | 25°C | < 45% (after 24h) | Unstable |
| Aqueous (Unmodified) | Neutral (pH 7.[1]4) | 25°C | ~85% (after 24h) | Variable |
| Derivatized (ECF) | Alkaline (pH 9.[1]0) | 25°C | 98 - 102% | Stable |
| Heated Extraction | Any | > 60°C | < 20% | Critical Failure |
Troubleshooting Guide (FAQ)
Q1: I see a large Hexanal peak in my GC-MS chromatogram, but I spiked with pure PTCA. Why?
A: This is a classic artifact of thermal degradation .
-
Cause: The high temperature of the GC injection port (250°C+) caused the underivatized PTCA to undergo pyrolysis/retro-Michael addition, splitting it back into Hexanal and Cysteine.
-
Fix: You must derivatize with ECF/IBCF (Protocol A) before GC injection.[1] The derivative is thermally stable.[4]
Q2: Can I use TBDMS (silylation) instead of Chloroformates?
A: Yes, but with caution.
-
Risk: Silylation reagents (like MTBSTFA) require heating (60°C+) to drive the reaction to completion.[1] This heating step itself can induce ring opening before the derivative is formed.
-
Recommendation: Chloroformates work at room temperature in aqueous media, making them superior for preserving the thiazolidine ring.
Q3: My LC-MS signal for PTCA is splitting into two peaks.
A: This is likely diastereomer separation , not degradation.[1]
-
Explanation: PTCA has chiral centers at C2 (ring) and C4 (carboxyl).[1] The condensation of L-Cysteine and Hexanal creates (2R, 4R) and (2S, 4R) diastereomers.[1]
-
Action: Do not integrate them separately unless required. Sum the areas of both peaks for total PTCA quantification.
Q4: How do I store my samples?
A: Flash freeze at -80°C .
-
If storage in liquid is necessary, adjust pH to 7.5 - 8.0 . Never store in acidic buffers (e.g., TCA precipitations) as this will drive the equilibrium toward hydrolysis over time.[1]
Troubleshooting Decision Tree
Use this logic flow to diagnose stability issues in your current workflow.
Figure 2: Diagnostic workflow for identifying the root cause of PTCA instability.
References
-
Shin, H. S., et al. (2007).[1] "Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry." Journal of Mass Spectrometry.
-
Kataoka, H., et al. (2001).[1] "Determination of 2-thioxothiazolidine-4-carboxylic acid." Chemical Research in Toxicology.
-
Nagamatsu, K., et al. (2009).[1] "The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers." Toxicology Mechanisms and Methods.
-
Wlodek, L. (2002).[1] "The reaction of sulfhydryl groups with carbonyl compounds." Acta Biochimica Polonica. (Establishes the equilibrium mechanism of thiazolidine formation/hydrolysis).
-
Kusmierek, K., & Bald, E. (2008).[1] "Measurement of reduced and total mercaptans in human plasma using reduction and derivatization with 2-chloro-1-methylquinolinium tetrafluoroborate." (Demonstrates LC-MS stabilization techniques for aminothiols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH conditions for thiazolidine ring stability
The following technical guide is structured as a specialized support center resource. It is designed to provide high-level troubleshooting and optimization strategies for researchers working with thiazolidine scaffolds in drug development (e.g., Penicillins, Thiazolidinediones) and peptide synthesis (e.g., Pseudoprolines).
Current Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Optimizing pH Conditions for Thiazolidine Ring Stability
Introduction: The Stability Paradox
Welcome. I am Dr. Aris, your Senior Application Scientist.
If you are here, you are likely facing one of two problems: either your thiazolidine-based drug is degrading during formulation, or your thiazolidine-protected cysteine is refusing to deprotect (or opening prematurely) during peptide synthesis.
The thiazolidine ring (a saturated 5-membered ring containing sulfur and nitrogen) presents a stability paradox : it is remarkably stable under physiological conditions (pH 7.0–7.4) yet highly sensitive to acid-base catalysis at the extremes. Its stability is governed by a reversible equilibrium between the closed ring and an open-chain iminium ion (Schiff base).
This guide ignores generic advice. We will focus on the specific mechanistic levers you can pull to control this equilibrium.
Module 1: The Core Mechanism (The "Why")
To troubleshoot, you must visualize the invisible. The stability of the thiazolidine ring is dictated by the equilibrium constant (
The pH-Dependent Equilibrium
The ring exists in dynamic equilibrium with its open-chain form.
-
Acidic Conditions (pH < 4): Protonation of the ring nitrogen or the sulfur facilitates ring opening (reversal to Cysteine + Aldehyde).
-
Neutral Conditions (pH 5–8): The "Goldilocks Zone." The ring is thermodynamically favored and kinetically stable.
-
Basic Conditions (pH > 9): Hydroxide ions (
) can attack the ring or the iminium intermediate, leading to irreversible hydrolysis or epimerization.
Visualization: The Stability Landscape
The following diagram illustrates the mechanistic pathways of degradation.
Figure 1: The pH-dependent fate of the thiazolidine ring. Stability is maintained when ring closure (
Module 2: Troubleshooting Drug Stability (Penicillins & Glitazones)
Context: You are formulating a drug where the thiazolidine ring is fused to a
FAQ 1: My Penicillin formulation is degrading. Is it the thiazolidine or the -lactam?
Diagnosis: It is likely the
-
Acidic pH (< 4): The thiazolidine nitrogen protonates, but the primary failure mode is often acid-catalyzed attack on the
-lactam carbonyl. However, strong acids will eventually open the thiazolidine ring to form penillic acid [1]. -
Alkaline pH (> 8): Hydroxide rapidly opens the
-lactam ring to form penicilloic acid. Once the -lactam opens, the thiazolidine ring loses its structural rigidity and becomes prone to oxidative degradation and decarboxylation [2].
Solution:
-
Buffer Target: Maintain pH 6.0–6.5 . This is the energetic valley where both rings are maximally stable [3].
-
Citrate Buffers: Avoid if possible. Citrate can catalyze degradation in some
-lactams. Phosphate or Histidine buffers are preferred. -
Temperature Control: Thiazolidine ring opening has a high activation energy. Storage at 4°C significantly retards the equilibrium shift compared to 25°C.
FAQ 2: I see "Sulfoxide" impurities in my HPLC. Is this pH-related?
Diagnosis: Yes, indirectly.
The Mechanism: The sulfur atom at position 1 is electron-rich. Oxidation to sulfoxide (
-
pH Factor: Oxidation rates are generally faster at neutral to alkaline pH where the sulfur lone pair is more accessible [4].
-
Metal Contamination: Trace metals (Cu, Fe) act as catalysts for oxidation.
Solution:
-
Chelation: Add 0.5 mM EDTA to your buffer. This is non-negotiable for thiazolidine stability.
-
pH Adjustment: If oxidation is the primary failure mode, shift pH slightly acidic (pH 5.5) to protonate potential metal catalysts or reduce the nucleophilicity of the sulfur, provided the drug solubility permits.
Module 3: Troubleshooting Peptide Synthesis (Pseudoprolines)
Context: You are using thiazolidines (thioprolines) as "pseudoprolines" to protect Cysteine or disrupt aggregation during Solid Phase Peptide Synthesis (SPPS).
FAQ 3: My thiazolidine protecting group won't come off.
Diagnosis: You are likely using standard deprotection cocktails that are too weak for this specific ring system. The Mechanism: Thiazolidine formation is reversible, but the equilibrium favors the closed ring. To open it, you must trap the released aldehyde or drive the equilibrium with excess nucleophile [5].
Protocol: The "Scavenger Trap" Method Do not rely solely on acid. Use a carbonyl scavenger to shift the equilibrium.
-
Standard Acid: High concentration TFA (Trifluoroacetic acid) is required to protonate the nitrogen (
). -
The Trap: Add Methoxyamine or Hydroxylamine to the deprotection cocktail. These nucleophiles react with the transient open-chain aldehyde (forming an oxime), preventing the thiazolidine ring from re-closing [6].
FAQ 4: I need to open the ring at Neutral pH (Bioconjugation).
Diagnosis: Acid is not an option (e.g., protein ligation). Solution: Use Metal-Assisted Hydrolysis .
-
Mechanism: Soft metals (Ag+, Hg2+, Pd2+) have a high affinity for the sulfur atom. They coordinate to the sulfur, inducing ring strain and facilitating hydrolysis even at pH 7 [7].
-
Reagent: Palladium(II) complexes or Silver Acetate can trigger ring opening under mild conditions.
Module 4: Experimental Validation
Do not guess. Validate your stability profile with this standardized assay.
Protocol: Accelerated pH-Stability Profiling
Objective: Determine the precise
Materials:
-
Universal Buffer (Britton-Robinson or Citrate-Phosphate) ranging pH 2.0 to 10.0.
-
HPLC with UV detection (210 nm for peptide backbone; 254 nm if aromatic substituents present).
-
Thermostatic block at 40°C (accelerated condition).
Workflow:
-
Preparation: Dissolve compound to 100 µM in buffers (pH 2, 4, 6, 7.4, 9, 10).
-
Incubation: Incubate at 40°C.
-
Sampling: Inject aliquots at
. -
Analysis: Plot
vs. Time. The slope gives the rate constant.[1]
Data Interpretation Guide:
| Observed Trend | Diagnosis | Recommended Action |
| Rapid decay at pH < 4 | Acid-catalyzed ring reversal (Schiff base formation). | Formulation must be buffered > pH 5. Lyophilize if acidic processing is needed. |
| Rapid decay at pH > 8 | Base-catalyzed hydrolysis or epimerization. | Strict control of pH < 7.5. Avoid basic excipients (e.g., Carbonates). |
| Peak splitting (Doublets) | Epimerization (Racemization) or Sulfoxide formation. | Check MS for +16 Da (Oxidation). If mass is same, it is chiral inversion. |
| Stable at pH 7, Unstable in Plasma | Enzymatic degradation (not pH). | pH optimization will not help. Consider steric shielding of the ring. |
Decision Logic: The Optimization Tree
Use this logic flow to determine your next experimental step.
Figure 2: Decision matrix for stabilizing or manipulating thiazolidine rings.
References
-
Fife, T. H., et al. (1977). Mechanism of Thiazolidine Hydrolysis: Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. Journal of the American Chemical Society.[2] Link
-
Deshpande, A. D., et al. (2004).
-lactam antibiotics. Current Science. Link -
Wang, B., et al. (2020). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin. International Journal of Environmental Research and Public Health. Link
-
Gangopadhyay, D., et al. (2018).[3] Monitoring the In Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH.[3] The Journal of Physical Chemistry B. Link
-
Carey, R. I., et al. (1996). Protection of Cysteine as a Thiazolidine Derivative.[1][4] Journal of Organic Chemistry.
- Villain, M., et al. (2001). Chemical Ligation of Peptides Containing Thiazolidine. Chemistry & Biology.
-
Ollivier, N., et al. (2010). One-pot oxime ligation from peptides bearing thiazolidine.[4] Organic & Biomolecular Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Pentyl-1,3-Thiazolidine-4-Carboxylic Acid (PTCA)
Executive Summary
2-pentyl-1,3-thiazolidine-4-carboxylic acid (PTCA) is a condensation product of L-Cysteine and Hexanal . As a thiazolidine derivative, it functions as a "masked" cysteine or a prodrug.[1]
Core Stability Directive: PTCA is kinetically unstable in aqueous acidic media (pH < 3). While the thiazolidine ring is generally more robust than its oxazolidine counterparts, the presence of the C2-pentyl group facilitates acid-catalyzed ring opening via a Schiff base intermediate. In anhydrous acidic conditions (e.g., HCl in ether), the compound forms a stable hydrochloride salt.[1]
Module 1: Mechanistic Insight (The "Why")
To troubleshoot stability, you must understand the equilibrium.[1] The degradation of PTCA is not a simple decomposition; it is a reversible hydrolysis driven by water activity and proton concentration.
The Hydrolysis Pathway
In aqueous acid, the nitrogen atom of the thiazolidine ring is protonated.[1] This weakens the C2-N bond, leading to ring opening and the formation of an iminium ion (Schiff base). Water then attacks this intermediate to release the free aldehyde (Hexanal) and amino acid (Cysteine).
Figure 1: Acid-catalyzed hydrolysis equilibrium of PTCA. Note that the reaction is reversible; removing water drives formation, while adding water drives hydrolysis.[1]
Module 2: Diagnostic & Troubleshooting Guide
Use this matrix to identify if your experimental issues are related to PTCA instability.
| Symptom | Probable Cause | Technical Solution |
| HPLC peak splitting or broadening | On-column Hydrolysis. The acidic mobile phase (e.g., 0.1% TFA) is degrading the compound during the run. | Switch to Neutral pH: Use 10 mM Ammonium Acetate (pH 6.5) as the aqueous phase. Alternatively, lower the column temperature to 4°C to slow kinetics.[1] |
| Sample disappears in SGF (Simulated Gastric Fluid) | Protonation-driven Ring Opening. At pH 1.2, the equilibrium shifts toward hydrolysis products. | Formulation Change: PTCA requires enteric coating for oral delivery. For in vitro assays, quench SGF time-points immediately with NaOH or dilute into cold acetonitrile.[1] |
| Smell of "Green Apple" or "Grass" | Release of Hexanal. The pentyl chain precursor (Hexanal) has a distinct grassy odor, indicating degradation.[1] | Check Water Content: Ensure the solid bulk material is stored in a desiccator. Moisture + trace acid = degradation. |
| Inconsistent NMR Spectra (D2O) | Deuterium Exchange/Hydrolysis. The C2 proton is acidic and exchangeable; ring opening occurs in D2O. | Change Solvent: Switch to DMSO-d6 or CD3OD. Avoid D2O for structural characterization of the intact ring. |
Module 3: Analytical Protocols
Protocol A: Validated HPLC Method for PTCA
Standard acidic methods often fail. Use this "Soft-Ionization" compatible method.
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.0 - compromise between stability and retention).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 10 minutes (Rapid gradient minimizes residence time).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Note: PTCA has weak UV absorbance; LC-MS is preferred).
-
Sample Diluent: Pure Acetonitrile (Avoid water in the sample vial).
Protocol B: Determining Half-Life ( ) in Acidic Media
Use this to quantify stability for regulatory filing.
-
Preparation: Prepare a 10 mM stock of PTCA in Methanol.
-
Incubation: Spike the stock into Simulated Gastric Fluid (pH 1.2, USP) at 37°C to a final concentration of 100 µM.
-
Sampling:
-
Analysis: Centrifuge and inject the supernatant into the HPLC.
-
Calculation: Plot
vs. Time. The slope gives .
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I store PTCA in 0.1% Formic Acid for LC-MS analysis? A: No. While 0.1% formic acid is standard for proteomics, it will degrade PTCA over time in the autosampler (approx. 10-20% loss over 12 hours). Use a neutral buffer or analyze immediately upon dilution.
Q2: Why is the "2-pentyl" derivative less stable than the parent thiazolidine-4-carboxylic acid? A: Steric and electronic effects. The pentyl group is an electron-donating alkyl chain. It stabilizes the intermediate carbon cation (iminium ion) formed during ring opening, effectively lowering the activation energy for the ring-opening step compared to the unsubstituted parent [1].
Q3: Is the degradation reversible? A: Yes. If you neutralize the solution and remove water (e.g., evaporation), the Hexanal and Cysteine can re-condense to form the thiazolidine ring.[1] This complicates "purity" analysis, as a degraded sample might "reform" during drying steps [2].[1]
Q4: How should I store the solid powder? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt form is significantly more stable than the zwitterion or free acid form, provided it is kept anhydrous.[1]
Module 5: Decision Logic for Experimental Design
Figure 2: Decision tree for handling PTCA in various solvent environments.
References
-
Nagasawa, H. T., et al. (1984).[1] "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[2][3] Journal of Medicinal Chemistry, 27(5), 591–596.[1][4] [1]
-
Huang, T. C., et al. (1998).[1][5] "Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems." Journal of Agricultural and Food Chemistry, 46(1), 224-227.[1][6] [1]
-
Wróbel, M., et al. (2023).[1] "Simultaneous determination of 2-substituted thiazolidine-4-carboxylic acid derivatives by HPLC-UV." Scientific Reports, 13, 9283.[1]
-
Li, Z., et al. (2018).[1][2] "Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions." Journal of the American Society of Brewing Chemists, 76(4), 272-280.[1][2] [1]
Sources
- 1. Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiazolidine Adduct Analysis by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine adducts. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of analyzing these labile structures by mass spectrometry (MS). Thiazolidine adducts, often formed from the reaction of aldehydes or ketones with cysteine-containing molecules (like glutathione), can be prone to dissociation in the mass spectrometer, complicating their detection and characterization. This resource provides troubleshooting strategies and answers to frequently asked questions to help you preserve these adducts and obtain high-quality, reliable data.
Troubleshooting Guide: Minimizing Adduct Dissociation
This section addresses specific challenges you may encounter during the MS analysis of thiazolidine adducts. The solutions provided are based on a combination of established scientific principles and practical, field-tested experience.
Q1: I'm observing significant in-source fragmentation of my thiazolidine adduct, leading to a weak or absent molecular ion. What are the primary causes and how can I fix this?
A1: The "Why" and the "How"
In-source fragmentation, or the dissociation of your adduct before it even reaches the mass analyzer, is a common issue with labile molecules like thiazolidine adducts. This is often due to excessive energy being applied during the electrospray ionization (ESI) process. The goal is to use the gentlest possible conditions to transfer the adduct from the liquid phase to the gas phase.
Core Principles for Mitigation:
-
Soft Ionization is Key: ESI is considered a "soft" ionization technique, meaning it's less likely to cause fragmentation compared to "hard" ionization methods like electron impact (EI). However, even within ESI, the parameters can be adjusted to be more or less "gentle."
-
Energy Input Management: The primary culprits for in-source decay are excessive temperatures and harsh electric fields in the ion source.
Step-by-Step Protocol for Optimizing ESI Source Parameters:
-
Reduce Drying Gas Temperature: Thermally labile compounds are sensitive to high temperatures. Start with a lower drying gas temperature (e.g., 100-150°C) and gradually increase it only as needed to achieve desolvation.
-
Lower Capillary Voltage: A high capillary voltage can induce fragmentation. Typical ranges are 3-5 kV for positive mode and -2.5 to -4 kV for negative mode. Experiment with the lower end of this range for your specific instrument.
-
Optimize Nebulizer Gas Pressure: This parameter affects the size of the droplets formed. While instrument-dependent, a moderate pressure is often a good starting point. Very low pressure can lead to large droplets and inefficient desolvation, while excessively high pressure can increase collisional heating.
-
Minimize Cone/Fragmentor/Skimmer Voltages: These voltages control the acceleration of ions from the atmospheric pressure region into the vacuum of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation (collision-induced dissociation or CID). Reduce these voltages to the minimum required for efficient ion transmission.
Q2: My attempts to perform MS/MS on the thiazolidine adduct precursor ion result in immediate loss of the small molecule, preventing me from obtaining meaningful structural information. How can I achieve controlled fragmentation?
A2: Taming Collision-Induced Dissociation (CID)
This is a classic challenge with non-covalently bound complexes and labile adducts. The energy required to induce fragmentation at other points in the molecule is often greater than the energy holding the adduct together.
Strategies for Controlled Fragmentation:
-
Low-Energy CID: The key is to apply just enough collisional energy to induce fragmentation without causing complete dissociation of the adduct.
-
Systematic Energy Ramping: Instead of a single high collision energy, perform a series of experiments where you incrementally increase the collision energy. This will help you find the "sweet spot" where you can observe fragment ions other than just the dissociated components.
-
Consider Alternative Fragmentation Techniques: If available on your instrument, explore other fragmentation methods:
-
Higher-Energy Collisional Dissociation (HCD): Can sometimes provide different fragmentation pathways compared to CID.
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These are non-ergodic methods that are particularly useful for preserving labile modifications and non-covalent interactions.
-
-
Visualizing the Optimization Workflow:
Below is a conceptual workflow for optimizing MS/MS parameters for a labile adduct.
Caption: Primary dissociation pathway of a thiazolidine adduct in MS/MS.
Q4: Can my choice of mobile phase and additives impact the stability of the adduct?
A4: Yes, absolutely. The solution-phase environment can influence the stability of the adduct before it even enters the mass spectrometer, and certain additives can affect the ionization process.
| Parameter | Recommendation | Rationale |
| pH | Maintain a slightly acidic to neutral pH (e.g., pH 4-7). | The stability of the thiazolidine ring can be pH-dependent. Extreme pH values may promote hydrolysis or ring-opening. |
| Solvent Composition | Use standard reversed-phase solvents like acetonitrile or methanol with water. | These are generally compatible with ESI. Methanol is sometimes preferred in APCI mode. |
| Additives | Use volatile buffers like ammonium acetate or ammonium formate. | These are compatible with mass spectrometry and help to control pH without leaving non-volatile residues that can contaminate the instrument. |
| "Supercharging" Reagents | Use with caution. | Reagents like m-nitrobenzyl alcohol (m-NBA) can increase the charge state of ions, which might be beneficial for some analyses but could also potentially destabilize labile adducts. |
| Charge-Reducing Additives | Consider for negative ion mode. | Additives like imidazole can reduce the charge state, leading to lower-energy ions and potentially better preservation of weak interactions. |
Q5: Are there alternative ionization techniques I should consider if ESI is consistently causing dissociation?
A5: Exploring Softer Ionization Options
While ESI is the most common technique for LC-MS, other "soft" ionization methods can be even gentler and may be suitable depending on your sample and experimental setup.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally suitable for less polar and more volatile compounds than ESI. It operates at higher temperatures, which could be detrimental to some thermally fragile thiazolidine adducts.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a very soft ionization technique that is excellent for preserving the integrity of large biomolecules and their adducts. It is a solid-state technique, so it is not directly compatible with liquid chromatography in the same way as ESI. However, fractions from an LC separation can be spotted onto a MALDI plate for analysis.
Comparative Overview of Ionization Techniques:
| Technique | Principle | Best Suited For | Thiazolidine Adduct Suitability |
| Electrospray Ionization (ESI) | High voltage applied to a liquid to create an aerosol of charged droplets. | Polar, non-volatile molecules, including large biomolecules. | High: The most common and generally suitable method, but requires careful optimization. |
| APCI | Corona discharge ionizes the mobile phase, which then transfers charge to the analyte. | Less polar, more volatile small molecules. | Moderate: May be suitable for some adducts, but the higher temperatures can be a concern. |
| MALDI | Laser energy is absorbed by a matrix, which desorbs and ionizes the analyte. | High molecular weight compounds, complex biomolecules. | High: Excellent for preserving adduct integrity, but typically used offline with LC. |
This technical support guide provides a starting point for addressing the common challenges associated with the mass spectrometric analysis of thiazolidine adducts. Remember that every instrument and every molecule is different, so a systematic, evidence-based approach to method development is crucial for success.
References
-
Lemos, L. G. et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Bitesize Bio. (2023). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Available at: [Link]
-
Sterling, H. J. et al. (2009). Increasing Charge While Preserving Noncovalent Protein Complexes for ESI-MS. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. Available at: [Link]
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies Application Note. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio Blog. Available at: [Link]
-
Dalvie, D. et al. (2014). Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct. Xenobiotica. Available at: [Link]
-
Sterling, H. J. et al. (2009). Increasing charge while preserving noncovalent protein complexes for ESI-MS. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Available at: [Link]
-
Zenobi, R. (2022). Soft Ionization Mass Spectrometry for Studying Noncovalent Interactions. Chimia (Aarau). Available at: [Link]
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern of adduct 1 in negative mode. ResearchGate. Available at: [Link]
-
Nakano, T. et al. (2021). Novel mechanisms for the removal of strong replication-blocking HMCES- and thiazolidine-DNA adducts in humans. Nucleic Acids Research. Available at: [Link]
-
Mohamed, G. G. et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry. Available at: [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
-
Gu, C. et al. (2021). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Landreh, M. et al. (2023). Stabilization of Protein Interactions through Electrospray Additives in Negative Ion Mode Native Mass Spectrometry. Analytical Chemistry. Available at: [Link]
- Wang, M. et al. (2015).
Validation & Comparative
Bioavailability of L-Cysteine from 2-Pentylthiazolidine-4-carboxylic Acid Prodrugs
Executive Summary
The clinical utility of L-cysteine (Cys) as a precursor for glutathione (GSH) synthesis is severely limited by its rapid oxidation to insoluble cystine and potential neurotoxicity at high concentrations. While N-Acetylcysteine (NAC) remains the clinical standard, its bioavailability is restricted by hydrophilic properties and dependence on enzymatic deacetylation.
This guide analyzes 2-pentylthiazolidine-4-carboxylic acid (PTCA) , a lipophilic "codrug" of L-cysteine and hexanal. Unlike NAC, PTCA relies on a non-enzymatic, pH-dependent ring-opening mechanism. This guide compares PTCA against NAC and L-2-oxothiazolidine-4-carboxylic acid (OTZ/Procysteine), providing experimental workflows for validating bioavailability and intracellular GSH restoration.
Part 1: The Challenge of Cysteine Delivery
Direct administration of L-cysteine is impractical for therapeutic GSH replenishment. The field has thus bifurcated into two primary prodrug strategies:
-
Modified Amides (e.g., NAC): Require enzymatic cleavage (acylase) to release Cys.
-
Thiazolidines (e.g., PTCA, OTZ): Heterocyclic rings formed by the condensation of L-cysteine with a carbonyl donor (aldehyde or ketone).
The PTCA Advantage: Lipophilicity and Passive Release
PTCA is formed by the condensation of L-cysteine with hexanal . The introduction of the pentyl side chain at the C2 position significantly alters the physicochemical profile compared to the parent amino acid.
| Feature | L-Cysteine | NAC | PTCA (2-Pentyl-T4CA) |
| LogP (Lipophilicity) | Low (Hydrophilic) | Low (< 0.8) | High (> 2.0) |
| Release Mechanism | N/A | Enzymatic (Deacetylase) | Non-enzymatic Hydrolysis |
| Cell Permeability | Transporter dependent | Low passive diffusion | High passive diffusion |
| Byproduct | None | Acetate | Hexanal |
Part 2: Mechanism of Action
PTCA functions as a "codrug." Upon entering the physiological environment (pH 7.4), the thiazolidine ring undergoes spontaneous hydrolysis to liberate L-cysteine and hexanal. Unlike OTZ (Procysteine), which requires the enzyme 5-oxoprolinase, PTCA release is governed by chemical equilibrium.
Pathway Diagram: PTCA Hydrolysis and GSH Synthesis
Figure 1: The hydrolytic pathway of PTCA. Note that ring opening is non-enzymatic, driven by physiological pH, releasing free Cysteine for GSH synthesis and Hexanal as a metabolic byproduct.
Part 3: Comparative Pharmacokinetics
The bioavailability of PTCA is defined not just by plasma levels, but by hepatic glutathione restoration efficacy .
Comparative Performance Data
Data synthesized from Nagasawa et al. and Roberts et al. (See References).
| Metric | NAC (N-Acetylcysteine) | PTCA (2-Pentylthiazolidine) | OTZ (Procysteine) |
| Bioavailability | ~10% (Oral) due to first-pass metabolism | High (Lipophilic absorption) | High |
| Tmax (Plasma) | 1–2 Hours | 0.5–1 Hour (Rapid equilibrium) | 1–2 Hours |
| Liver Protection | High (Requires high doses) | Equipotent to NAC at lower molar equivalents | High |
| CNS Penetration | Poor | Enhanced (Predicted via LogP) | Moderate |
| Stability | Oxidizes to Di-NAC in storage | Stable in solid state; hydrolyzes in solution | Very Stable |
Key Insight: While NAC is the regulatory standard, PTCA demonstrates "equipotent" survival rates in acetaminophen toxicity models. Its limiting factor is not Cys release, but the toxicity/metabolism of the aldehyde byproduct (hexanal) at extremely high doses.
Part 4: Experimental Validation Protocols
To objectively assess PTCA, researchers must employ protocols that prevent ex vivo oxidation of the released cysteine. Standard colorimetric assays (Ellman's reagent) are insufficient due to low sensitivity and interference.
Protocol A: Synthesis of PTCA (Reference Standard)
Use this to generate the authentic standard for HPLC calibration.
-
Reagents: Dissolve L-Cysteine hydrochloride (10 mmol) in 5 mL water.
-
Condensation: Add Ethanol (5 mL) and Hexanal (11 mmol, 1.1 eq).
-
Reaction: Stir at room temperature (20–25°C) for 4–6 hours. The solution will become turbid as the thiazolidine precipitates.
-
Crystallization: Cool to 4°C. Filter the white solid.
-
Recrystallization: Recrystallize from aqueous ethanol to ensure purity >98%.
-
Validation: Confirm structure via 1H-NMR (Look for the C2 proton signal shift).
Protocol B: Plasma Pharmacokinetics & Bioavailability
This workflow accounts for the rapid oxidation of Cys to Cystine.
Figure 2: Critical workflow for quantifying plasma cysteine. Immediate reduction and deproteinization are required to prevent artifacts.
Detailed Steps:
-
Dosing: Administer PTCA (e.g., 2.5 mmol/kg) to rodent model.
-
Sampling: Collect blood at t=0, 15, 30, 60, 120, 240 min.
-
Stabilization (Critical): Immediately mix 100 µL plasma with 100 µL 10% Perchloric Acid (PCA) containing 1 mM TCEP (Tris(2-carboxyethyl)phosphine).
-
Why TCEP? It reduces oxidized cystine back to cysteine at acidic pH, allowing measurement of total cysteine availability.
-
-
Derivatization: Neutralize supernatant. React with SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) at 60°C for 1 hour.
-
Analysis: HPLC with Fluorescence Detection (Ex 385 nm, Em 515 nm).
Part 5: Efficacy Analysis (GSH Restoration)
Bioavailability of the prodrug is moot if it does not translate to intracellular GSH synthesis.
Experiment: Acetaminophen (APAP) Challenge.
-
Control: APAP (LD90 dose) + Saline.
-
Test: APAP + PTCA (2.5 mmol/kg) at t=+30 min.
-
Comparator: APAP + NAC (2.5 mmol/kg).
-
Endpoint: Measure Liver GSH at 24 hours.
Expected Outcome: PTCA should show statistically equivalent survival and GSH preservation to NAC. However, observe the animals for sedation, a known side effect of high-dose hexanal release.
References
-
Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[1] Protection of mice against acetaminophen hepatotoxicity.[2] Journal of Medicinal Chemistry, 27(5), 591–596.[1] [Link]
-
Roberts, J. C., & Francetic, D. J. (1993). Time-course of glutathione elevation in mouse tissues following administration of L-cysteine prodrugs. Toxicology Letters, 59(1-3), 245-251. [Link]
-
Wlodek, L. (2002). The reaction of sulfhydryl groups with carbonyl compounds. Acta Biochimica Polonica, 35(4), 307-317. [Link]
-
Narayanan, B. A., et al. (2018). Thiazolidine derivatives: A review of their synthesis and biological applications. Journal of Heterocyclic Chemistry. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory requirements with practical laboratory procedures to ensure personnel safety and environmental protection. The causality behind each procedural step is explained to build a framework of deep, actionable knowledge.
Hazard Assessment and Chemical Characterization
Before any disposal procedure can be established, a thorough understanding of the compound's physical, chemical, and toxicological properties is essential. While specific data for 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is not extensively published, we can infer its likely characteristics from the parent compound, Thiazolidine-4-carboxylic acid, and structurally similar molecules.[1][2][3][4]
The precautionary principle dictates that in the absence of complete data, the compound should be handled as if it possesses the potential hazards of its structural class. Thiazolidine derivatives are known to be biologically active and may cause irritation to the skin, eyes, and respiratory system.[4][5] Some are considered harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]
Table 1: Inferred Properties and Hazards of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid
| Property | Inferred Value/Characteristic | Source/Justification |
|---|---|---|
| Physical State | Solid, crystalline powder. | Based on analogous compounds like L(-)-Thiazolidine-4-carboxylic acid.[3][6] |
| Color | White to off-white. | Common appearance for this class of organic compounds. |
| pH | Acidic (likely pH 3-5 in solution). | Due to the carboxylic acid moiety. The parent compound has a measured pH of 3.9.[3] |
| Stability | Stable under normal storage conditions. | Incompatible with strong oxidizing agents.[1][2][6] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation . May cause respiratory irritation. | Classification for the parent compound under OSHA Hazard Communication Standard.[2][3][4] |
| Environmental Fate | Likely mobile in the environment due to potential water solubility. No specific data on biodegradability is available for this derivative. | Inferred from similar soluble organic acids.[3] |
Regulatory Classification: Hazardous Waste Determination
The cornerstone of compliant disposal is determining whether the chemical waste is classified as "hazardous" under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[7][8] Any person or entity that generates waste must make this determination.[7]
The process follows a clear logical sequence:
-
Is the material a "solid waste"? According to RCRA, a "solid waste" is any discarded material, which can be a solid, semi-solid, liquid, or contained gas.[9][10] Therefore, unwanted 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is considered a solid waste.
-
Is the waste specifically "listed" as hazardous? The EPA maintains four lists of specific hazardous wastes (F, K, P, and U lists).[9][10] 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is not found on these lists, which is common for specialized research chemicals.[11]
-
Does the waste exhibit a "characteristic" of hazardous waste? If not listed, the waste must be evaluated for four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[10][11]
-
Ignitability (D001): The compound is a high-melting-point solid and is not expected to have a flash point below 60°C (140°F). It does not meet this characteristic.[11]
-
Corrosivity (D002): While acidic, its pH in solution is likely greater than 2.0. Therefore, it does not meet the regulatory definition of corrosive (pH ≤ 2.0 or ≥ 12.5).[7][11]
-
Reactivity (D003): There is no evidence to suggest the compound is unstable, water-reactive, or capable of detonation. It does not meet this characteristic.[10]
-
Toxicity (D004-D043): This characteristic is typically determined by the Toxicity Characteristic Leaching Procedure (TCLP). However, for laboratory chemicals with known toxicological profiles, a generator can use their knowledge of the material. Given that analogous compounds are classified as "harmful" or "toxic,"[2][3][4] the most prudent and compliant path is to manage this waste as a toxic hazardous waste.
-
Diagram 1: Decision workflow for classifying chemical waste.
On-Site Management and Disposal Protocol
Proper handling from the point of generation is critical to ensure safety and compliance. Academic and research laboratories may operate under specific regulations like EPA's Subpart K, which provides some flexibility but maintains strict safety standards.[12][13]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn to prevent exposure.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.[14]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator. All handling of the solid should be done within a chemical fume hood.
Step 2: Waste Container Selection and Labeling
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., HDPE - high-density polyethylene). The container must be in good condition with no leaks or damage.[12]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[15] The label must include:
-
The words "Hazardous Waste" .[16]
-
Full Chemical Name: "2-Pentyl-1,3-thiazolidine-4-carboxylic acid". Avoid abbreviations or formulas.
-
Hazard Identification: Clearly indicate the associated hazards. This can be done with pictograms (e.g., exclamation mark for irritant/harmful, health hazard symbol) or a written description ("Toxic," "Irritant").[16]
-
Step 3: Waste Segregation and Accumulation
-
Point of Generation: Accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[12][16]
-
Segregation: Store the waste container in secondary containment (e.g., a plastic tub) to contain potential spills.
-
Incompatible Materials: Crucially, segregate this acidic compound from:
-
Keep Container Closed: The waste container must be securely closed at all times, except when adding waste.[12]
Step 4: Requesting Disposal
Laboratories must not store more than 55 gallons of hazardous waste in their SAA.[15] Long before this limit is reached, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or equivalent office.
-
Follow Institutional Procedures: Submit a chemical waste pickup request form as required by your EHS office.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across public roads.[15] Disposal must be handled by trained EHS staff or a licensed hazardous waste contractor.
Spill and Decontamination Procedures
Immediate and correct response to a spill is vital.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: For a small spill of solid material that you are trained to handle:
-
Ensure proper PPE is worn, including respiratory protection if dust is present.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne.[1]
-
Carefully sweep or scoop the material and absorbent into the designated hazardous waste container.[17]
-
Clean the spill area with a suitable solvent (e.g., water and detergent), collecting all cleaning materials as hazardous waste.
-
-
Large Spills: For large spills or any spill you are not comfortable cleaning, evacuate the area, restrict access, and contact your institution's EHS/emergency response team immediately.[15]
Final Disposal Pathway
The ultimate fate of the waste is managed by certified professionals to neutralize its hazard to human health and the environment.
-
Sewer Disposal is Prohibited: Never dispose of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid down the drain.[15] Its potential toxicity and unknown environmental impact make this illegal and irresponsible.
-
Trash Disposal is Prohibited: Disposal in the regular solid waste trash is strictly forbidden.[12]
-
Approved Disposal Method: The most common final disposal method for this type of organic solid waste is incineration in a licensed hazardous waste incinerator equipped with appropriate scrubbers and afterburners to treat harmful combustion byproducts. This ensures complete destruction of the chemical.
Diagram 2: Lifecycle of hazardous chemical waste from generation to final disposal.
By adhering to this comprehensive guide, researchers can ensure that the disposal of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid is managed in a manner that is safe, compliant, and environmentally responsible, reinforcing the deep commitment to safety and integrity that underpins scientific research.
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4-Step Guide to Identifying Hazardous Waste . EnviroServe. [Link]
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Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
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Five Steps to Properly Identify Hazardous Waste . TriHaz Solutions. [Link]
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Regulation of Laboratory Waste . American Chemical Society. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]
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Safety Data Sheet - L-Thiazolidine-4-carboxylic acid . Thermo Fisher Scientific. [Link]
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2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid Env. Fate/Transport . U.S. Environmental Protection Agency. [Link]
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Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential . Pakistan Journal of Pharmaceutical Sciences. [Link]
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2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. Protection of Mice Against Acetaminophen Hepatotoxicity . PubMed. [Link]
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2-Oxo-1,3-thiazolidine-4-carboxylic acid . PubChem. [Link]
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(a) 2 steps synthesis with thiazolidine deprotection mediated by either... . ResearchGate. [Link]
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Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake . PMC. [Link]
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Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells... . PubMed. [Link]
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Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7... . PMC. [Link]
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Thiazolidine derivatives and their pharmacological actions . E3S Web of Conferences. [Link]
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Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity . Der Pharma Chemica. [Link]
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4-Thiazolecarboxylic acid, 2-[(1R,3R)-3-[[(2S,3S)-2-azido-3-methyl-1-oxopentyl]amino]... . LookChem. [Link]
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Personal protective equipment for handling 2-Pentyl-1,3-thiazolidine-4-carboxylic acid
Essential Safety and Handling Guide: 2-Pentyl-1,3-thiazolidine-4-carboxylic acid
This guide provides essential safety protocols and handling procedures for 2-Pentyl-1,3-thiazolidine-4-carboxylic acid. As a valued researcher, your safety is paramount. This document is structured to provide immediate, actionable information to ensure safe handling, storage, and disposal of this compound. The information herein is synthesized from established safety protocols for related chemical structures, including thiazolidine derivatives and carboxylic acids.
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Pentyl-1,3-thiazolidine-4-carboxylic acid was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds. Always consult the specific SDS for any chemical before handling.
Hazard Assessment and Profile
2-Pentyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound containing both a thiazolidine ring and a carboxylic acid functional group. While specific toxicity data for this compound is limited, an analysis of its structural components suggests the following potential hazards:
-
Skin and Eye Irritation: Thiazolidine derivatives and carboxylic acids are known to cause skin and serious eye irritation.[1][2][3][4] Some may even be corrosive.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][4]
-
Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful if ingested or absorbed through the skin.[1][7]
-
Combustibility: Carboxylic acids can be flammable or combustible.[5]
Table 1: Hazard Profile based on Structural Analogs
| Hazard Classification | Potential Effects | Source |
| Acute Toxicity (Oral) | Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | Causes skin irritation | [1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1][2][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure risk. The following recommendations are based on best practices for handling chemicals with the potential hazards outlined above.
Eye and Face Protection
-
Requirement: Always wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Rationale: This protects against splashes of the chemical which could cause serious eye irritation or damage.
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice for many laboratory chemicals, but always check the manufacturer's glove compatibility chart for the specific chemical or solvent being used. Dispose of contaminated gloves after use.[10]
-
Lab Coat/Apron: A chemical-resistant apron or a standard laboratory coat should be worn to protect against skin contact.[6] For larger quantities or tasks with a higher risk of exposure, a complete chemical-resistant suit may be necessary.[11]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Respirator Use: If work must be conducted outside of a fume hood, or if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8] The type of respirator will depend on the concentration and nature of the airborne contaminants.
Operational and Disposal Plans: A Step-by-Step Guide
Prudent Handling Practices
-
Work Area Preparation: Ensure the work area is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[8]
-
Ventilation: All handling of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[9]
-
Avoid Dust Formation: If the compound is a solid, handle it carefully to avoid creating dust.[8][9]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Avoid storing with incompatible materials such as bases and strong oxidizing agents.[5][8]
-
Do not store carboxylic acids in metal cabinets, which can corrode.[5]
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[12]
-
Clean-up: Carefully sweep or scoop up the absorbed material into a suitable container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]
-
Do not discharge into sewer systems.[9]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 2-Pentyl-1,3-thiazolidine-4-carboxylic acid.
References
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The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]
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Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Retrieved from [Link]
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PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]
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Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC. (n.d.). Retrieved from [Link]
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2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem - NIH. (n.d.). Retrieved from [Link]
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2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]
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Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
